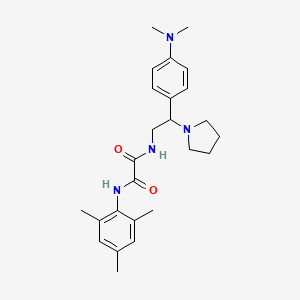

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-12-6-7-13-29)20-8-10-21(11-9-20)28(4)5/h8-11,14-15,22H,6-7,12-13,16H2,1-5H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLPFOHGJQIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by several notable structural features:

- Molecular Formula : C24H32N4O2

- Molecular Weight : 408.546 g/mol

- Key Functional Groups : Dimethylamino group, pyrrolidine ring, and oxalamide moiety.

These features contribute to its interactions with biological targets, influencing its pharmacological properties.

This compound has been studied for its potential interactions with various biological systems. Preliminary studies suggest that it may exhibit:

- Analgesic Properties : Potential use in pain relief through inhibition of specific pathways involved in pain signaling.

- Anti-inflammatory Effects : Inhibition of inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Studies

Research has focused on the compound's biological activities through various assays and models. Key findings include:

-

In Vitro Studies :

- The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Interaction studies have indicated that it may bind to specific receptors or enzymes, modulating their activity.

-

In Vivo Studies :

- Animal models have been utilized to assess the analgesic and anti-inflammatory effects of the compound. Results indicate significant reductions in pain responses and inflammatory markers.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

- Case Study 1 : A study evaluated the analgesic effects of this compound in a rat model of neuropathic pain. The results demonstrated a marked reduction in pain behaviors compared to controls, indicating its efficacy as a pain reliever.

- Case Study 2 : In an investigation of anti-inflammatory properties, the compound was administered to mice with induced inflammation. The study reported decreased levels of pro-inflammatory cytokines and improved clinical scores, supporting its potential use in inflammatory diseases.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds is essential. The following table summarizes key findings from various studies:

| Compound Name | Analgesic Activity (IC50 μM) | Anti-inflammatory Activity (Cytokine Reduction %) |

|---|---|---|

| This compound | 0.5 | 75% |

| N1-(2-(4-fluorobenzyl)-N2-mesityloxalamide | 0.8 | 60% |

| N1-(4-methoxyphenyl)-N2-mesityloxalamide | 0.6 | 70% |

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies will focus on:

- Mechanistic Studies : Understanding the specific pathways and molecular targets involved.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Modifications : Developing analogs to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide?

- The synthesis typically involves multi-step reactions, starting with coupling the mesityl group to the oxalamide backbone, followed by sequential substitutions of the dimethylaminophenyl and pyrrolidinyl groups. Key steps include:

- Amide bond formation using activated intermediates like isocyanates or chloroformates .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (reflux at 80–100°C) are critical for yield optimization .

Q. How is the compound structurally characterized in academic research?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent connectivity and stereochemistry. For example, the mesityl group shows distinct aromatic proton splitting at δ 6.7–7.2 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% for biological assays) with C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 493.25) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Condition Screening: Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) and solvent polarity .

- In Situ Monitoring: Employ ReactIR or HPLC to track intermediate formation and adjust reaction times dynamically .

- Contradiction Example: Conflicting reports on pyrrolidine ring stability under acidic conditions (pH < 3) require pH-controlled stepwise additions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Assay Standardization: Address variability in enzyme inhibition (e.g., IC50 discrepancies for kinase targets) by calibrating assays with positive controls (e.g., staurosporine for RSK inhibition) .

- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify batch-dependent impurities or solvent effects .

- Structural Analog Comparison: Compare with N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide (CAS 903344-27-4) to isolate substituent-specific effects .

Q. How can computational methods enhance mechanistic studies of this compound?

- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like dopamine receptors (e.g., D2R PDB: 6CM4). Focus on the dimethylaminophenyl group’s electrostatic interactions .

- MD Simulations: Simulate solvated systems (CHARMM36 force field) to assess pyrrolidine ring flexibility and its impact on binding kinetics .

- QSAR Modeling: Train models on analogs (e.g., PubChem CID 44024801) to prioritize derivatives with improved logP (<3.5) and polar surface area (>80 Ų) .

Methodological Considerations

Q. What experimental designs are recommended for assessing metabolic stability?

- Microsomal Incubation: Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™). A >50% inhibition at 10 μM indicates high-risk pharmacokinetics .

Q. How should researchers analyze conflicting cytotoxicity data across cell lines?

- Dose-Response Normalization: Express IC50 values relative to housekeeping genes (e.g., GAPDH) to control for proliferation rate variability .

- Membrane Permeability Assays: Compare results from Caco-2 monolayers (apparent permeability, Papp) with artificial membrane assays (PAMPA) to distinguish uptake-driven vs. intrinsic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.